molecular formula C8H4BrClF4 B1433259 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene CAS No. 1431329-66-6

1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B1433259
CAS No.: 1431329-66-6
M. Wt: 291.47 g/mol
InChI Key: XAILUIBARYCHEV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene is a multifunctional aryl halide building block of significant value in synthetic organic chemistry and medicinal chemistry research. Its primary application lies in its role as a key electrophilic intermediate for constructing complex molecules, particularly through cross-coupling reactions and nucleophilic substitutions. The bromomethyl group is a highly reactive handle for further functionalization, readily undergoing reactions such as the Suzuki-Miyaura coupling [https://www.organic-chemistry.org/abstracts/lit2/810.shtm] to introduce biaryl motifs, or serving as an alkylating agent to create ethers or amine derivatives. The presence of multiple halogen substituents (chloro, fluoro) and the electron-withdrawing trifluoromethyl group on the benzene ring makes this compound a sophisticated scaffold for developing active pharmaceutical ingredients (APIs) and agrochemicals. The trifluoromethyl group is a critical motif in modern drug design due to its ability to enhance metabolic stability, membrane permeability, and binding affinity [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01833]. Researchers utilize this compound to explore structure-activity relationships (SAR) by systematically modifying the molecule at its distinct reactive sites. The specific arrangement of halogens allows for selective, sequential functionalization, a powerful strategy for building compound libraries. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF4/c9-3-4-1-2-5(8(12,13)14)6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAILUIBARYCHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184355
Record name 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID301184355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431329-66-6
Record name 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431329-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Aromatic Precursors

A widely used method involves the bromination of a methyl group attached to the aromatic ring:

  • Reagents: N-bromosuccinimide (NBS) or bromine (Br2).
  • Initiators: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
  • Solvents: Inert solvents like carbon tetrachloride (CCl4), chloroform (CHCl3), or dichloromethane (DCM).
  • Conditions: Reflux or controlled heating to promote radical bromination at the benzylic position.

This method selectively converts the methyl group into a bromomethyl substituent without affecting other aromatic substituents.

Alternative Approaches via Organometallic Intermediates

A patent (CN115959979A) describes a related approach for synthesizing halogenated trifluoromethyl aromatic compounds involving:

  • Step a: Dissolving 2-fluoro-3-chlorotrifluoromethane in a solvent and adding a bromination reagent to form a brominated intermediate.
  • Step b: Reaction of this intermediate with magnesium metal in a second solvent to form a Grignard reagent, which can then be further reacted to yield the target compound or derivatives.

This method allows precise control over substitution patterns and functional group transformations.

Data Table: Typical Reaction Parameters for Bromomethylation

Parameter Typical Value/Range Notes
Brominating Agent N-bromosuccinimide (NBS) or Br2 NBS preferred for selectivity
Radical Initiator Azobisisobutyronitrile (AIBN) Initiates radical bromination
Solvent Carbon tetrachloride, chloroform, or DCM Inert, non-polar solvents
Temperature Reflux (60-80 °C) Controlled to avoid over-bromination
Reaction Time 2-6 hours Monitored by TLC or GC-MS
Yield 60-85% Depending on substrate purity and conditions

Industrial Production Considerations

  • Continuous Flow Reactors: For scale-up, continuous flow systems enhance heat transfer and mixing, improving reaction control and safety during bromination.
  • Purification: Distillation and recrystallization are employed to isolate the pure bromomethylated product.
  • Safety: Handling of brominating agents and halogenated solvents requires strict safety protocols due to toxicity and reactivity.

Research Findings and Analytical Data

  • Selectivity: Bromination at the benzylic position is highly selective when using NBS under radical conditions, minimizing aromatic ring substitution.
  • Substituent Effects: The presence of electron-withdrawing groups such as chloro, fluoro, and trifluoromethyl influences the reactivity and regioselectivity of bromination, often stabilizing intermediates and directing substitution.
  • Spectroscopic Characterization: The product is characterized by NMR (notably ^1H NMR showing benzylic bromomethyl protons), mass spectrometry, and IR spectroscopy confirming the presence of halogen substituents.

Summary Table: Comparison of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
Radical Bromination with NBS High selectivity, mild conditions Requires radical initiator, safety 70-85
Direct Bromination with Br2 Simple reagents Less selective, possible over-bromination 60-75
Organometallic Intermediate Route Precise control over substitution Multi-step, more complex 65-80

Scientific Research Applications

Medicinal Chemistry

1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene has been investigated for its potential as a pharmaceutical intermediate. Its halogenated structure allows for:

  • Enzyme Inhibition : The compound can interact with enzyme active sites, potentially inhibiting pathways associated with diseases such as cancer. For instance, similar compounds have shown effectiveness in inhibiting branched-chain amino acid transaminases, which are involved in tumor metabolism .
  • Antimicrobial Activity : Research indicates that halogenated aromatic compounds can exhibit significant antimicrobial properties. Case studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Agrochemicals

The compound's unique structure also makes it suitable for developing agrochemicals:

  • Pesticide Development : Halogenated compounds are often more effective as pesticides due to their enhanced stability and reactivity. Studies have indicated that similar structures can target specific pests while minimizing environmental impact .

Materials Science

In materials science, this compound is utilized for synthesizing advanced materials:

  • Polymer Synthesis : The compound can serve as a building block for creating fluorinated polymers, which are known for their thermal stability and chemical resistance. These materials are increasingly used in coatings and electronic components .

Anticancer Research

A study focusing on the inhibition of cancer cell lines showed that compounds with similar structures could induce apoptosis in human cancer cells. Specifically, the presence of bromine and trifluoromethyl groups was linked to enhanced cytotoxicity against breast cancer cell lines .

Antifungal Activity

In another investigation, derivatives of this compound exhibited significant antifungal activity against various strains, indicating its potential in developing antifungal agents.

Data Summary Table

Application AreaKey FindingsReference
Medicinal ChemistryInhibition of metabolic enzymes related to cancer
Antimicrobial ActivityEffective against multiple bacterial strains
AgrochemicalsPotential use in developing targeted pesticides
Materials ScienceUtilized in synthesizing fluorinated polymers

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene involves its reactivity towards nucleophiles. The presence of electron-withdrawing groups such as chloro, fluoro, and trifluoromethyl enhances the electrophilicity of the benzyl bromide, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and synthesis processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s unique reactivity and applications arise from the combination and positions of its substituents. Below is a comparative analysis with analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Molecular Weight Key Applications References
This compound C₈H₅BrClF₄ 1-Bromomethyl, 3-Cl, 2-F, 4-CF₃ 257.02 Pharmaceuticals, pesticides
1-(Bromomethyl)-3-(trifluoromethyl)benzene C₈H₆BrF₃ 1-Bromomethyl, 3-CF₃ 223.04 Antifungal agent synthesis
2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene C₈H₅BrClF₃ 2-Bromomethyl, 1-Cl, 4-CF₃ 273.48 Building block in organic synthesis
1-(Bromomethyl)-4-chlorobenzene C₇H₆BrCl 1-Bromomethyl, 4-Cl 205.48 Intermediate in cross-coupling reactions

Biological Activity

1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its toxicological effects, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7_7H5_5BrClF
  • Molecular Weight : 223.47 g/mol
  • CAS Number : 85070-47-9

Toxicological Profile

The biological activity of this compound has been evaluated through various studies assessing its toxicity and potential health effects.

Skin and Eye Irritation

Research indicates that this compound does not cause significant skin or eye irritation. It has been classified as a weak skin sensitizer based on local lymph node assays (LLNAs) conducted in mice, with effective concentration (EC3) values greater than 30% .

Genotoxicity and Carcinogenicity

In vitro studies suggest that the compound is unlikely to be genotoxic; however, limited positive results have been observed in some assays. Notably, animal studies have shown evidence of carcinogenic effects, with benign and malignant neoplastic lesions reported in multiple organs of both mice and rats. Specific findings include:

  • Neoplastic lesions in the adrenal gland, thyroid gland, and uterus of rats.
  • Liver and harderian gland lesions in mice .

Repeated Dose Toxicity

A 14-day oral toxicity study revealed clinical signs such as burrowing behavior in bedding and face rubbing among subjects. Hepatocellular hypertrophy was noted at higher doses (400 mg/kg and above), leading to a No Observed Adverse Effect Level (NOAEL) determined at 50 mg/kg .

Therapeutic Potential

Despite its toxicological concerns, compounds with similar structures have been explored for their therapeutic applications, particularly in cancer treatment. The presence of halogen atoms is often associated with increased biological activity.

Case Studies

  • Antiproliferative Activity : A study on structurally related compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar halogen substitutions exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Cytotoxic Effects : In another investigation, thiazole-bearing molecules showed promising cytotoxic activity against macrophage cell lines (J774A.1) and human colorectal cancer cells (HT-29). The presence of electron-withdrawing groups was critical for enhancing cytotoxicity .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Observation
Skin SensitizationWeak sensitizer (EC3 > 30%)
GenotoxicityUnlikely to be genotoxic; limited positive results
CarcinogenicityEvidence of tumors in multiple organs in animal studies
Antiproliferative PotentialSignificant activity against cancer cell lines
NOAEL50 mg/kg based on liver and kidney effects

Q & A

Q. What are the recommended synthetic routes for preparing 1-(bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene?

Methodological Answer: The compound is typically synthesized via bromination of a methyl-substituted benzene precursor. For example:

  • Step 1 : Start with 3-chloro-2-fluoro-4-(trifluoromethyl)toluene.
  • Step 2 : Perform radical bromination using NN-bromosuccinimide (NBS) and a light source (e.g., UV) to selectively substitute the methyl group with bromine.
  • Step 3 : Purify via column chromatography (hexane/ethyl acetate) to isolate the product.
    Key Considerations : Monitor reaction progress using 1H NMR^1 \text{H NMR} to confirm bromomethyl group formation (δ ~4.5 ppm for CH2Br\text{CH}_2\text{Br}) .

Q. How should researchers characterize this compound to confirm purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and coupling patterns. The trifluoromethyl group appears as a singlet at ~120 ppm in 19F^{19}\text{F} NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected C8H4BrClF4\text{C}_8\text{H}_4\text{BrClF}_4: ~313.9 g/mol).
  • Elemental Analysis : Verify Br and Cl content (±0.3% tolerance) .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : The bromomethyl group is moisture-sensitive. Degradation is observed under prolonged exposure to light or humidity, forming hydrolyzed byproducts (e.g., benzyl alcohol derivatives).
  • Storage : Store in amber vials at –20°C under inert gas (Ar/N2_2) to prevent decomposition. Use molecular sieves in storage containers to absorb moisture .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The trifluoromethyl and chloro/fluoro substituents create significant steric hindrance, limiting accessibility to the bromomethyl site.
  • Electronic Effects : Electron-withdrawing groups (Cl, F, CF3_3) reduce electron density at the bromomethyl carbon, slowing SN2S_N2 reactions but enhancing oxidative addition in palladium-catalyzed couplings.
  • Optimization : Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to improve yield. Reaction temperatures >100°C are often required .

Q. What computational methods can predict reaction pathways for functionalizing this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable reaction pathways. For example, model the activation energy for nucleophilic substitution vs. radical pathways.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
  • Software : Gaussian or ORCA for DFT; GROMACS for MD. Validate with experimental 13C^\text{13}C kinetic isotope effects .

Q. How can photoredox catalysis be applied to derivatize this compound?

Methodological Answer:

  • Mechanism : Use a photocatalyst (e.g., Ru(bpy)32+_3^{2+}) under blue light to generate bromine radicals, enabling C–C bond formation at the benzyl position.
  • Example Reaction : Couple with styrenes to form 1,2-diarylethane derivatives.
  • Conditions : Optimize light intensity (450 nm, 10 W) and solvent (acetonitrile) for maximum radical yield. Monitor by in-situ IR for real-time analysis .

Q. What are the challenges in analyzing environmental degradation products of this compound?

Methodological Answer:

  • Degradation Pathways : Hydrolysis forms 3-chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol; oxidation yields benzaldehyde derivatives.
  • Analytical Tools : Use LC-MS/MS with a C18 column and electrospray ionization (ESI) to detect trace metabolites.
  • Ecotoxicity : Assess using Daphnia magna bioassays; reported LC50_{50} values range from 0.1–1.0 mg/L, indicating high toxicity .

Q. How does isotopic labeling (13C^{13}\text{C}13C, 2H^{2}\text{H}2H) aid in mechanistic studies of this compound?

Methodological Answer:

  • Tracer Studies : Synthesize 13C^{13}\text{C}-labeled bromomethyl group to track bond cleavage in reaction mechanisms.
  • Deuterium Labeling : Replace benzylic hydrogens with 2H^2\text{H} to study kinetic isotope effects (KIEs) in SN2 vs. radical pathways.
  • Applications : Quantify isotopic distribution using GC-IRMS for precise mechanistic insights .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene

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